2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of pyridine, piperidine, and pyridazinone moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the 5-bromopyridine-3-carbonyl intermediate: This can be achieved through bromination of pyridine derivatives.
Coupling with piperidine: The brominated intermediate is then coupled with piperidine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Cyclization to form the pyridazinone ring: The final step involves cyclization to form the pyridazinone ring, which can be facilitated by heating the intermediate in the presence of a cyclizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Shares the bromopyridine moiety but lacks the piperidine and pyridazinone rings.
2-Amino-5-bromopyridine: Contains the bromopyridine structure but differs in the functional groups attached.
Methyl 5-bromopyridine-3-carboxylate: Similar bromopyridine core with different substituents.
Uniqueness
2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct moieties: bromopyridine, piperidine, and pyridazinone. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2/c19-14-9-13(10-20-11-14)18(25)22-7-5-15(6-8-22)23-17(24)4-3-16(21-23)12-1-2-12/h3-4,9-12,15H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHCPOHCBFHRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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